molecular formula C10H9N3O3 B8358748 Methyl 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B8358748
M. Wt: 219.20 g/mol
InChI Key: WCONXOIGKRDGKS-UHFFFAOYSA-N
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Patent
US08481732B2

Procedure details

A solution of methyl 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylate (500 mg, 2.28 mmol) and phosphoryl chloride (4 mL, 42.9 mmol) was stirred at 110° C. for 6 h. The starting material was consumed and the reaction mixture was concentrated to give the crude product (500 mg, 92.2%) as an oil. 1H NMR (300 MHz, DMSO) δ 3.9 (s, 3H), 7.79 (dd, 1H), 8.05 (d, 1H), 8.13 (d, 1H); Analytic LCMS (M+H)+: m/z=238.0.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
92.2%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:11][C:10](=O)[C:9]2[C:4](=[CH:5][C:6]([C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:8]=2)[N:3]=1.P(Cl)(Cl)([Cl:19])=O>>[NH2:1][C:2]1[N:11]=[C:10]([Cl:19])[C:9]2[C:4](=[CH:5][C:6]([C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=NC2=CC(=CC=C2C(N1)=O)C(=O)OC
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was consumed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC(=CC=C2C(=N1)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 92.2%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.